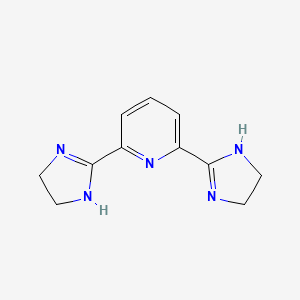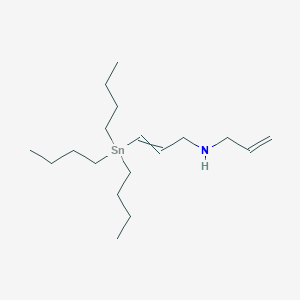
Chloromethyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl furan-2-carboxylate is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl furan-2-carboxylate can be synthesized through the reaction of 5-(chloromethyl)furfural with tert-butyl hypochlorite. The reaction is typically carried out at room temperature under air, and the product is isolated by evaporating the volatiles and purifying the residue through chromatography .
Industrial Production Methods: On an industrial scale, this compound is produced from biomass-derived 5-(chloromethyl)furfural. This method involves the oxidation of 5-(chloromethyl)furfural to its corresponding acid chloride, followed by esterification to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Chloromethyl furan-2-carboxylate can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and Jones reagent.
Reduction: Hydrogenation using palladium on activated carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(hydroxymethyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which chloromethyl furan-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The furan ring can undergo oxidation and reduction, leading to a range of derivatives with different properties. These reactions are facilitated by the electron-rich nature of the furan ring, which stabilizes intermediates and transition states .
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)furfural: A precursor to chloromethyl furan-2-carboxylate, used in similar applications.
Furan-2,5-dicarboxylic acid: A derivative formed through oxidation, used in polymer production.
5-(Hydroxymethyl)furan-2-carboxylate: A reduction product with applications in pharmaceuticals.
Uniqueness: this compound is unique due to its dual functional groups (chloromethyl and carboxylate), which provide versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that may only have one reactive group .
Propriétés
Numéro CAS |
127039-04-7 |
|---|---|
Formule moléculaire |
C6H5ClO3 |
Poids moléculaire |
160.55 g/mol |
Nom IUPAC |
chloromethyl furan-2-carboxylate |
InChI |
InChI=1S/C6H5ClO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |
Clé InChI |
WPGXILUGNJHMPE-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)







![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
